molecular formula C14H17NO3 B10871377 2-(Dimethylamino)-1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone

2-(Dimethylamino)-1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone

Cat. No.: B10871377
M. Wt: 247.29 g/mol
InChI Key: MNYSDVYNECWGMW-UHFFFAOYSA-N
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Description

2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-ETHANONE is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a methoxy group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-ETHANONE typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions, often using dimethylamine and suitable leaving groups.

    Final Assembly: The final step involves the coupling of the benzofuran derivative with the ethanone moiety, which can be achieved through various condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine in the presence of a suitable leaving group like a halide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-ETHANONE can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and benzofuran groups can engage in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-PROPANONE: Similar structure but with a propanone moiety instead of ethanone.

    2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-BUTANONE: Similar structure but with a butanone moiety.

Uniqueness

2-(DIMETHYLAMINO)-1-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-YL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and methoxy groups, along with the benzofuran core, allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(dimethylamino)-1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C14H17NO3/c1-9-14(12(16)8-15(2)3)11-7-10(17-4)5-6-13(11)18-9/h5-7H,8H2,1-4H3

InChI Key

MNYSDVYNECWGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)CN(C)C

Origin of Product

United States

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